molecular formula C3H5NO B1338710 Z-3-Amino-propenal CAS No. 25186-34-9

Z-3-Amino-propenal

Cat. No. B1338710
Key on ui cas rn: 25186-34-9
M. Wt: 71.08 g/mol
InChI Key: UCRYVFBKCBUURB-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05763437

Procedure details

To a mixture of 3-amino acrolein (4.52 g) and acetylacetone (7.64 g) was added catalytic amount of ammonium acetate. The mixture was heated for 19 hours at ca. 110° C., After cooling to room temperature, the mixture was poured into 100 ml of isopropyl ether and dried over magnesium sulfate. The resultant mixture was filtered off by suction in vacuo to remove an insoluble material and the filtrate was concentrated in vacuo. The crude compound was purified by column chromatography on silica gel with chloroform to give 3-acetyl-2-methylpyridine (3.58 g) as a yellow oil.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]=[CH:3]C=O.[C:6]([CH2:9][C:10](=[O:12])[CH3:11])(=O)[CH3:7].[C:13]([O-])(=O)C.[NH4+]>C(OC(C)C)(C)C>[C:10]([C:9]1[C:2]([CH3:3])=[N:1][CH:13]=[CH:7][CH:6]=1)(=[O:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
4.52 g
Type
reactant
Smiles
NC=CC=O
Name
Quantity
7.64 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered off by suction in vacuo
CUSTOM
Type
CUSTOM
Details
to remove an insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography on silica gel with chloroform

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.